(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

Catalog No.
S770081
CAS No.
200267-75-0
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

CAS Number

200267-75-0

Product Name

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

IUPAC Name

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1

InChI Key

YDLCAQYNXGDYTM-ZDUSSCGKSA-N

SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N

Canonical SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N

Isomeric SMILES

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N

The exact mass of the compound (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine (CAS: 200267-75-0) is a specialized, L-phenylalanine-derived chiral primary-tertiary diamine organocatalyst. In industrial and advanced academic procurement, it is selected primarily for its ability to activate sterically hindered ketones and α-branched carbonyls via iminium/enamine intermediates. Unlike traditional secondary amine catalysts, the unhindered primary amine moiety readily condenses with bulky substrates, while the pendant pyrrolidine ring acts as a general base or hydrogen-bond acceptor to direct incoming nucleophiles and control stereogenic protonation steps [1]. This bifunctional nature makes it a critical reagent for asymmetric C-C and C-N bond-forming reactions where standard organocatalysts exhibit poor reactivity or fail to induce stereocontrol [2].

Generic substitution with classic secondary amine organocatalysts, such as L-proline or MacMillan's imidazolidinones, routinely fails when processing α-substituted vinyl ketones or bulky α-hydroxyketones. Secondary amines suffer from severe steric clash during the formation of the requisite enamine or iminium intermediates with these branched substrates, leading to stalled reactions or trace yields [1]. Furthermore, substituting this compound with simple primary amines lacking the tertiary pyrrolidine directing group results in poor stereocontrol, as the critical Curtin-Hammett controlled enamine protonation step requires the precise spatial arrangement of the tertiary basic site to dictate the facial selectivity of the proton transfer[2]. Consequently, for α-branched substrates, this specific primary-tertiary architecture is non-interchangeable, making it a mandatory procurement item for these specific synthetic workflows.

Quantitative syn-Diastereoselectivity in Direct Aldol Reactions

In the direct asymmetric aldol reaction of alpha-hydroxyketones, (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine demonstrates high catalytic efficiency compared to baseline proline-derived catalysts. When applied to the synthesis of polyhydroxylated building blocks, this primary-tertiary diamine achieves up to a 97% chemical yield with a syn/anti diastereomeric ratio of up to 30:1 and 99% enantiomeric excess (ee) [1]. In contrast, standard secondary amine catalysts struggle to achieve high syn-selectivity with these specific donors due to alternative transition state preferences.

Evidence DimensionDiastereoselectivity and Enantioselectivity in Aldol Addition
Target Compound DataUp to 97% yield, syn/anti = 30:1, 99% ee
Comparator Or BaselineGeneric secondary amine organocatalysts (typically lower syn-selectivity for bulky donors)
Quantified DifferenceProvides near-exclusive syn-selectivity (30:1 dr) and 99% ee for alpha-hydroxyketone donors
ConditionsDirect aldol reaction of alpha-hydroxyketones

Crucial for the procurement of catalysts in the stereocontrolled synthesis of complex polyhydroxylated natural products and pharmaceutical intermediates.

Enabling Michael Additions to Sterically Hindered α-Substituted Vinyl Ketones

The asymmetric Michael addition of malononitriles to α-substituted vinyl ketones is notoriously difficult due to the steric hindrance at the α-position, which inhibits standard secondary amine activation. Utilizing (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine, often in conjunction with TfOH, overcomes this barrier, enabling highly enantioselective tandem reduction and Michael addition-protonation reactions [1]. The primary amine effectively forms the iminium intermediate, while the tertiary amine controls the stereogenic enamine protonation, yielding the desired α-chiral products in high yields and excellent enantioselectivities, a transformation that is practically unachievable with conventional secondary amine catalysts [2].

Evidence DimensionReactivity and Enantiocontrol on α-Branched Substrates
Target Compound DataHigh yields and high enantioselectivities for α-substituted vinyl ketones
Comparator Or BaselineSecondary amine organocatalysts (fail to react or provide negligible ee due to steric clash)
Quantified DifferenceEnables reaction completion with high ee where secondary amines yield trace or racemic products
ConditionsMichael addition-protonation of malononitriles to α-substituted vinyl ketones

Allows synthetic chemists to utilize readily available but sterically hindered α-branched enones as viable starting materials.

Asymmetric Conjugate Addition of Azoles via Controlled Protonation

The catalytic asymmetric 1,4-conjugate addition of azoles to α-branched vinyl carbonyls is highly challenging because the stereocenter is generated via enamine protonation rather than nucleophilic attack. (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine successfully catalyzes this addition-protonation sequence, providing high enantioselectivity dictated by Curtin-Hammett control [1]. Simple primary amines lacking the tertiary pyrrolidine group fail to induce noticeable enantioselectivity in these specific reactions, highlighting the necessity of the bifunctional scaffold for procurement in specialized heterocyclic synthesis[1].

Evidence DimensionEnantioselectivity in Azole Addition
Target Compound DataHigh enantioselectivity (high ee) via controlled enamine protonation
Comparator Or BaselineSimple primary amines (lacking the tertiary directing group, yield racemic mixtures)
Quantified DifferenceShifts the reaction from racemic to highly enantioselective
ConditionsConjugate addition-protonation of azoles to α-substituted vinyl ketones

Essential for pharmaceutical workflows requiring the precise, enantioselective installation of N-heterocycles onto branched aliphatic frameworks.

Synthesis of Polyhydroxylated Pharmaceutical Intermediates

Directly leveraging its high syn-selectivity (up to 30:1 dr) in aldol reactions, this catalyst is a highly effective choice for constructing complex carbohydrate analogs and polyhydroxylated natural product cores from simple alpha-hydroxyketones [1].

Enantioselective Construction of α-Chiral N-Heterocycles

Based on its specific ability to control enamine protonation, the compound is ideal for medicinal chemistry programs requiring the asymmetric conjugate addition of azoles, such as benzotriazoles or imidazoles, to α-branched aliphatic chains[2].

Tandem Reduction-Michael Addition Workflows

The catalyst is highly suited for one-pot multicomponent reactions, such as the synthesis of α-chiral β-dicarbonyls from sterically hindered vinyl ketones and malononitriles using Hantzsch esters as hydride sources, streamlining process chemistry routes [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine

Dates

Last modified: 08-15-2023

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